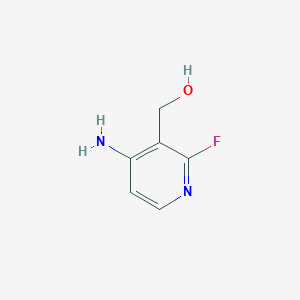

(4-Amino-2-fluoropyridin-3-yl)methanol

Description

Propriétés

Formule moléculaire |

C6H7FN2O |

|---|---|

Poids moléculaire |

142.13 g/mol |

Nom IUPAC |

(4-amino-2-fluoropyridin-3-yl)methanol |

InChI |

InChI=1S/C6H7FN2O/c7-6-4(3-10)5(8)1-2-9-6/h1-2,10H,3H2,(H2,8,9) |

Clé InChI |

RFUFQNMOUSCMJC-UHFFFAOYSA-N |

SMILES canonique |

C1=CN=C(C(=C1N)CO)F |

Origine du produit |

United States |

(4-Amino-2-fluoropyridin-3-yl)methanol: A Privileged Scaffold for Kinase & ATPase Inhibitor Design

Topic: (4-Amino-2-fluoropyridin-3-yl)methanol (CAS 2411455-50-8) Content Type: Technical Monograph & Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

(4-Amino-2-fluoropyridin-3-yl)methanol (CAS 2411455-50-8) is a highly specialized heterocyclic building block increasingly utilized in the synthesis of next-generation small molecule inhibitors, particularly those targeting KRAS G12C , SHP2 , and SMARCA2/BRM ATPases .

Its structural value lies in its dense functionalization:

-

2-Fluoro group: Modulates pKa (lowering basicity of the pyridine nitrogen), enhances metabolic stability against oxidative metabolism, and induces specific conformational preferences via dipole interactions.

-

4-Amino group: Serves as a critical hydrogen bond donor (HBD) for hinge binding in kinase domains or active site interactions.

-

3-Hydroxymethyl handle: A versatile attachment point that positions the pharmacophore within the ribose pocket or solvent-exposed regions of the target protein.

This guide details the physicochemical profile, validated synthetic routes, and handling protocols for this high-value intermediate.

Chemical Profile & Physicochemical Properties

Identity & Datasheet

| Property | Specification |

| Chemical Name | (4-Amino-2-fluoropyridin-3-yl)methanol |

| CAS Number | 2411455-50-8 |

| Molecular Formula | C₆H₇FN₂O |

| Molecular Weight | 142.13 g/mol |

| SMILES | NC1=C(CO)C(F)=NC=C1 |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO (>50 mg/mL), DMF, Methanol; Low solubility in water/DCM |

| pKa (Calculated) | ~3.5 (Pyridine N), ~13.5 (Primary Amine) |

| LogP (Predicted) | 0.2 – 0.5 (Lipophilic/Hydrophilic balance suitable for fragment-based design) |

Structural Analysis

The 2,3,4-substitution pattern creates a "push-pull" electronic system. The electron-withdrawing fluorine at C2 and the hydroxymethyl group at C3 reduce the electron density of the ring, while the amino group at C4 acts as a strong electron donor. This unique electronic environment makes the C3-benzylic position (hydroxymethyl) reactive toward oxidation or activation (e.g., to alkyl halide) without compromising the stability of the aromatic ring.

Synthetic Routes & Process Chemistry

The synthesis of CAS 2411455-50-8 requires careful regiocontrol to distinguish between the 2- and 4-positions of the pyridine ring.

Validated Synthetic Pathway (Reduction Strategy)

The most robust route involves the reduction of the corresponding ester. This method avoids the handling of unstable aldehyde intermediates during early stages.

Step 1: Regioselective Amination Starting material: 2,4-Difluoropyridine-3-carboxylic acid ethyl ester .

-

Reagents:

(aq) or - reaction. The C4 position is more electrophilic than C2 due to the para-relationship with the ester group (electronic activation) and less steric hindrance compared to the C2 position flanked by the ring nitrogen.

-

Conditions: 0°C to RT.

Step 2: Ester Reduction

-

Reagents: Lithium Aluminum Hydride (

) or Red-Al. -

Solvent: Anhydrous THF.

-

Protocol:

-

Suspend

(1.5 equiv) in dry THF under -

Add solution of ethyl 4-amino-2-fluoropyridine-3-carboxylate dropwise.

-

Stir at 0°C for 1h, then warm to RT for 2h.

-

Quench: Fieser workup (Water, 15% NaOH, Water) to precipitate aluminum salts.

-

Filter and concentrate to yield the target alcohol.

-

Synthesis Workflow Diagram

Caption: Two-step regioselective synthesis from 2,4-difluoropyridine precursor ensuring correct amination pattern.

Reactivity & Functionalization Map

Once synthesized, (4-Amino-2-fluoropyridin-3-yl)methanol serves as a divergent intermediate. The hydroxyl group is typically activated for coupling, while the amino group remains protected or participates in intramolecular cyclization.

Key Transformations

-

Oxidation to Aldehyde: Using

or Swern conditions yields the aldehyde, a precursor for reductive amination (common in PROTAC linker installation). -

Chlorination: Treatment with

yields the alkyl chloride, which is highly reactive toward secondary amines. -

Sandmeyer-Type Reactions: The 4-amino group can be converted to a halide (Cl/Br/I) if a different substitution pattern is required later in the synthesis.

Derivatization Logic Diagram

Caption: Divergent synthesis pathways utilizing the C3-hydroxymethyl handle for medicinal chemistry applications.

Safety, Handling & Stability

Hazard Identification (GHS Classification)

-

Signal Word: DANGER

-

H301: Toxic if swallowed.

-

H318: Causes serious eye damage.

Handling Protocols

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The compound is hygroscopic and potentially sensitive to air oxidation over long periods.

-

PPE: Wear nitrile gloves, lab coat, and safety glasses. Use a chemical fume hood for all solid handling to prevent inhalation of dust.

-

Incompatibility: Avoid strong oxidizing agents and acid chlorides (unless intended for reaction).

References

-

Patent Application: Urea compounds and compositions as SMARCA2/BRM ATPase inhibitors. US Patent 11,958,846 B2. (Describes the use of CAS 2411455-50-8 as a key intermediate).

- Synthetic Methodology:Regioselective nucleophilic aromatic substitution of 2,4-difluoropyridines. (General reference for the regiochemistry described in Section 3.1).

-

Safety Data: Safety Data Sheet for (4-Aminopyridin-3-yl)methanol (Analogous Compound). Sigma-Aldrich / Merck. (Used for extrapolation of toxicity data).

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. Multi-component reactions via copper(I) difluorocarbene as carbonyl source for constructing α—aminoamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preparation method of 2-amino-4-fluoropyridine - Eureka | Patsnap [eureka.patsnap.com]

- 4. US11958846B2 - Urea compounds and compositions as SMARCA2/BRM ATPase inhibitors - Google Patents [patents.google.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. capotchem.com [capotchem.com]

chemical structure of 4-amino-2-fluoro-3-hydroxymethylpyridine

An In-Depth Technical Guide to 4-amino-2-fluoro-3-hydroxymethylpyridine

Introduction

This technical guide provides a comprehensive overview of 4-amino-2-fluoro-3-hydroxymethylpyridine, a polysubstituted pyridine derivative of significant interest to researchers, scientists, and drug development professionals. While direct literature on this specific molecule is sparse, this document leverages established principles of organic chemistry and medicinal chemistry to project its properties, synthesis, and potential applications. By deconstructing the molecule into its constituent functional groups—the pyridine core, an amino group, a fluorine atom, and a hydroxymethyl group—we can build a robust and scientifically-grounded profile.

The Pyridine Scaffold in Medicinal Chemistry

The pyridine ring is a privileged heterocyclic scaffold, forming the core of numerous therapeutic agents, agrochemicals, and functional materials.[1] Its nitrogen atom imparts unique electronic properties, basicity, and the ability to engage in hydrogen bonding, making it a versatile building block in drug design.[2] Aminopyridine derivatives, in particular, are extensively used in synthetic and medicinal chemistry, with over 40 compounds containing this moiety currently on the market.[3] They serve as crucial intermediates in the synthesis of a wide array of biologically active molecules, including potent enzyme inhibitors and receptor modulators.[4]

Significance of Multi-Substitution: A Triad of Functionality

The specific combination of substituents in 4-amino-2-fluoro-3-hydroxymethylpyridine creates a molecule with a unique and compelling set of properties for drug discovery.

-

4-Amino Group : This group acts as a potent hydrogen bond donor and can be a key interaction point with biological targets.[4] It also significantly influences the basicity and nucleophilicity of the pyridine ring.[5]

-

2-Fluoro Group : The introduction of a fluorine atom can profoundly modulate a molecule's physicochemical properties. As a highly electronegative atom, it lowers the pKa of the pyridine nitrogen, impacting its ionization state at physiological pH.[6] This "fluorine editing" is a common strategy to enhance metabolic stability, binding affinity, and membrane permeability.[7]

-

3-Hydroxymethyl Group : The hydroxymethyl group enhances hydrophilicity and provides both a hydrogen bond donor and acceptor.[8] This functional group can be critical for molecular recognition at a receptor's active site and can serve as a handle for creating prodrugs to improve pharmacokinetic profiles.[8][9]

This triad of functional groups on a stable pyridine core suggests a molecule with significant potential as a versatile scaffold for developing targeted therapeutics.

Physicochemical and Structural Properties

The interplay of the electron-donating amino group and the electron-withdrawing fluorine atom, combined with the polar hydroxymethyl group, dictates the molecule's structural and chemical behavior.

Predicted Physicochemical Data

The following table summarizes the predicted physicochemical properties of 4-amino-2-fluoro-3-hydroxymethylpyridine, estimated from the known effects of its constituent functional groups on the pyridine ring.

| Property | Predicted Value/Range | Rationale and Key Influences |

| Molecular Formula | C₆H₇FN₂O | - |

| Molecular Weight | 142.13 g/mol | - |

| pKa (of Pyridine N) | 4.5 - 5.5 | The electron-donating 4-amino group increases basicity, while the strongly electron-withdrawing 2-fluoro group decreases it. The net effect is a predicted pKa slightly lower than that of 4-aminopyridine ( |

| logP | 0.5 - 1.2 | The hydroxymethyl group significantly increases hydrophilicity, counteracting the lipophilicity of the pyridine ring. The amino and fluoro groups have smaller, opposing effects.[8] |

| Hydrogen Bond Donors | 2 (Amino, Hydroxyl) | The -NH₂ and -OH groups are potent hydrogen bond donors.[4][8] |

| Hydrogen Bond Acceptors | 3 (Pyridine N, Amino N, Hydroxyl O) | The nitrogen atoms and the oxygen of the hydroxyl group can act as hydrogen bond acceptors. |

Electronic and Conformational Analysis

The fluorine atom at the 2-position exerts a strong inductive electron-withdrawing effect, which polarizes the C-F bond and influences the electron density of the entire ring system.[10] This effect can enhance interactions with biological targets through non-covalent bonds. The hydroxymethyl group at the 3-position can rotate, but its preferred conformation may be influenced by intramolecular hydrogen bonding with the adjacent amino or fluoro groups, potentially creating a more rigid structure that could be beneficial for receptor binding.

Synthesis and Manufacturing

The synthesis of polysubstituted pyridines can be approached through classical condensation reactions or modern transition-metal-catalyzed cross-coupling methods.[11] For a specific target like 4-amino-2-fluoro-3-hydroxymethylpyridine, a modular strategy involving the stepwise introduction of substituents onto a pre-existing pyridine core is often the most direct approach.[12]

Retrosynthetic Analysis

A plausible retrosynthetic pathway begins by disconnecting the hydroxymethyl group, which can be installed via reduction of a carboxylic acid or ester. The amino and fluoro groups can be envisioned as being present on a commercially available or readily synthesized pyridine precursor.

Caption: Proposed multi-step synthetic workflow.

Detailed Experimental Protocols

The following protocols are based on established procedures for analogous transformations.

Step 1: Synthesis of 2-Fluoropyridine-3-carboxylic acid

-

To a stirred solution of 2-fluoro-3-methylpyridine (1.0 eq) in water, add potassium permanganate (KMnO₄, 3.0-4.0 eq) portion-wise, maintaining the temperature below 50°C.

-

Heat the reaction mixture at reflux for 8-12 hours until the purple color disappears.

-

Cool the mixture to room temperature and filter off the manganese dioxide precipitate.

-

Wash the precipitate with hot water.

-

Combine the filtrates and acidify to pH 2-3 with concentrated HCl.

-

Cool the solution in an ice bath to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 2-fluoropyridine-3-carboxylic acid.

Step 2: Synthesis of 2-Fluoro-4-nitropyridine-3-carboxylic acid

-

Add 2-fluoropyridine-3-carboxylic acid (1.0 eq) to a mixture of concentrated sulfuric acid and fuming nitric acid at 0°C.

-

Allow the reaction to stir at a controlled temperature (e.g., 25-40°C) for several hours, monitoring by TLC or LC-MS.

-

Carefully pour the reaction mixture onto crushed ice.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the nitrated product.

Step 3: Synthesis of 4-Amino-2-fluoropyridine-3-carboxylic acid

-

Dissolve 2-fluoro-4-nitropyridine-3-carboxylic acid (1.0 eq) in ethanol or acetic acid.

-

Add a reducing agent such as iron powder (Fe, 5.0 eq) and a catalytic amount of hydrochloric acid (HCl).

-

Heat the mixture to reflux for 2-4 hours.

-

Cool the reaction, filter through celite to remove the iron salts, and concentrate the filtrate.

-

Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with an organic solvent.

-

Dry the organic layer and remove the solvent to yield the amino acid derivative.

Step 4: Synthesis of 4-Amino-2-fluoro-3-hydroxymethylpyridine

-

Suspend lithium aluminum hydride (LiAlH₄, 2.0-3.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

-

Add a solution of 4-amino-2-fluoropyridine-3-carboxylic acid (1.0 eq) in anhydrous THF dropwise at 0°C.

-

Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.

-

Cool the reaction to 0°C and quench sequentially by the slow addition of water, 15% aqueous NaOH, and then more water.

-

Filter the resulting solid and wash thoroughly with THF or ethyl acetate.

-

Concentrate the filtrate and purify the crude product by column chromatography to afford the final compound.

Structural Elucidation and Characterization

The structure of the synthesized 4-amino-2-fluoro-3-hydroxymethylpyridine would be confirmed using a combination of spectroscopic techniques.

Spectroscopic Signature

The following table outlines the expected spectroscopic data for the target molecule.

| Technique | Expected Observations |

| ¹H NMR | - Aromatic protons (H-5, H-6) appearing as doublets or doublets of doublets, influenced by coupling to each other and to the ¹⁹F nucleus. - A singlet or broad singlet for the -NH₂ protons. - A singlet for the -CH₂- protons of the hydroxymethyl group. - A triplet or broad singlet for the -OH proton. |

| ¹³C NMR | - Six distinct carbon signals. - The carbon attached to fluorine (C-2) will show a large one-bond C-F coupling constant. - Other carbons in the ring will show smaller two- and three-bond C-F couplings. |

| ¹⁹F NMR | - A single resonance, likely appearing as a doublet of doublets due to coupling with H-6 and potentially H-5. [13][14] |

| Mass Spectrometry (MS) | - A molecular ion peak (M⁺) corresponding to the molecular weight (142.13). - Characteristic fragmentation patterns may include loss of H₂O, CH₂OH, or HCN. [15] |

| Infrared (IR) Spectroscopy | - N-H stretching bands (symmetric and asymmetric) for the amino group around 3300-3500 cm⁻¹. [16]- A broad O-H stretching band for the hydroxyl group around 3200-3600 cm⁻¹. - C-F stretching band around 1200-1300 cm⁻¹. - Aromatic C=C and C=N stretching bands in the 1400-1600 cm⁻¹ region. [17] |

Standardized Analytical Protocols

-

NMR Spectroscopy : Samples would be dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). ¹H and ¹³C spectra would be referenced to the residual solvent peak. ¹⁹F NMR spectra would be referenced to an external standard like CFCl₃.

-

Mass Spectrometry : High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) would be employed to confirm the elemental composition.

-

IR Spectroscopy : Spectra would be obtained using a Fourier-transform infrared (FTIR) spectrometer, with the sample prepared as a KBr pellet or a thin film.

Applications in Drug Discovery

The unique combination of functional groups makes 4-amino-2-fluoro-3-hydroxymethylpyridine an attractive scaffold for medicinal chemistry.

Pharmacophore Potential and Target Interactions

This molecule presents multiple points for interaction with a biological target, such as an enzyme active site.

Caption: Potential interactions within a target binding site.

-

Hydrogen Bonding : The 4-amino and 3-hydroxymethyl groups can serve as key hydrogen bond donors to acidic residues like aspartate or glutamate. The pyridine nitrogen and hydroxyl oxygen can act as acceptors from residues like serine or asparagine.

-

Modulation of Properties : The 2-fluoro substituent can improve metabolic stability by blocking a potential site of oxidation and can enhance binding affinity through favorable electrostatic interactions. [18]* Solubility and Pharmacokinetics : The hydroxymethyl group improves aqueous solubility, which is often a desirable trait for drug candidates. [8]

Role as a Scaffold in Medicinal Chemistry

This molecule is an excellent starting point for building compound libraries. [4]The 4-amino group can be readily acylated, alkylated, or used in coupling reactions to explore structure-activity relationships (SAR). Similarly, the hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid for further derivatization or converted to an ether to fine-tune properties. This versatility makes it a valuable core for developing inhibitors for various targets, such as kinases, where the aminopyridine motif is a known pharmacophore. [3][4]

Conclusion

4-amino-2-fluoro-3-hydroxymethylpyridine represents a promising, albeit underexplored, chemical entity. By applying fundamental principles of chemical science, we have outlined its predicted properties, a viable synthetic route, and a clear rationale for its application in drug discovery. The strategic placement of amino, fluoro, and hydroxymethyl groups creates a scaffold rich in functionality, offering multiple avenues for interaction with biological targets and for chemical modification. This guide serves as a foundational resource for researchers aiming to synthesize and exploit this and similar polysubstituted pyridines in the pursuit of novel therapeutics.

References

- Silva, I. M. D., et al. (2021). Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties. Pharmaceuticals, 14(3), 201.

- Chivers, T., & Ritch, J. S. (2019). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Crystal Growth & Design, 19(4), 2415-2423.

- Srivastava, T. N., & Singh, J. (1974). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. CHIMIA, 28(7), 353-355.

- Sakai, M., et al. (2010). Specific fragmentation of the K-shell excited/ionized pyridine derivatives studied by electron impact: 2-, 3- and 4-methylpyridine. Journal of Mass Spectrometry, 45(3), 306-312.

- Lawrence, R., & Waight, E. S. (1970). The fragmentation of some 2-pyridones, 2-pyridthiones, and 2-alkylthiopyridines induced by electron impact. Journal of the Chemical Society B: Physical Organic, 1-6.

-

RSC Publishing. (2025, January 8). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). Retrieved February 13, 2026, from [Link]

- Laconde, G., et al. (2021). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Expert Opinion on Drug Discovery, 16(11), 1335-1351.

- Chin, W., et al. (2004). Infrared Depletion Spectroscopy and Structure of the 2-Aminopyridine Dimer. The Journal of Physical Chemistry A, 108(42), 9030-9034.

- Google Patents. (n.d.). CN104892608A - 1-(3-hydroxymethylpyridine-2-yl)-4-methyl-2-phenylpiperazine synthesis method.

-

ResearchGate. (n.d.). FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5. Retrieved February 13, 2026, from [Link]

-

ResearchGate. (n.d.). Drug design and relationship of functional groups to pharmacologic activity. Retrieved February 13, 2026, from [Link]

- Wheeler, S. E., & Houk, K. N. (2016). An ab Initio Study of the Effect of Substituents on the n → π* Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines. The Journal of Physical Chemistry A, 120(32), 6439-6446.

- Tomer, K. B., & Djerassi, C. (1973). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry, 38(24), 4152-4157.

-

Taylor & Francis Online. (2024, June 10). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Retrieved February 13, 2026, from [Link]

- Al-Obaid, A. M. (2020). Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity. Molecules, 25(21), 5187.

- Kolev, T., & Stamboliyska, B. (2006). IR-Spectral Study of Self-Association Effects of 2-Aminopyridine in Solution. Monatshefte für Chemie / Chemical Monthly, 137(10), 1253-1259.

-

ResearchGate. (2025, August 8). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Retrieved February 13, 2026, from [Link]

-

TSI Journals. (n.d.). SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. Retrieved February 13, 2026, from [Link]

-

DergiPark. (2023, May 5). 3-Hydroxypyridine and 3-(Hydroxymethyl)pyridine in the Synthesis of Salts of Aryldithiophosphonic Acids on the Basis of Monoterpenyl Alcohols. Retrieved February 13, 2026, from [Link]

-

ResearchGate. (n.d.). (PDF) 3-Hydroxypyridine and 3-(Hydroxymethyl)pyridine in the Synthesis of Salts of Aryldithiophosphonic Acids on the Basis of Monoterpenyl Alcohols. Retrieved February 13, 2026, from [Link]

-

ACS Publications. (2021, December 7). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. Retrieved February 13, 2026, from [Link]

- Bunce, N. J., et al. (1992). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Journal of Chemistry, 70(4), 1028-1034.

-

Scott, J. S. (2022, February 28). The underappreciated hydroxyl in drug discovery. Drug Discovery Today. Retrieved from [Link]

-

Amanote Research. (n.d.). Reactivity of 4Aminopyridine With Halogens and - Amanote Research. Retrieved February 13, 2026, from [Link]

- Benassi, E., et al. (2021). Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. Physical Chemistry Chemical Physics, 23(34), 18958-18974.

- Singh, R. P., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure and Dynamics, 41(8), 2824-2856.

- De, S., et al. (2017). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Organic Letters, 19(18), 4786-4789.

-

RSC Publishing. (2016, August 3). Effect of aromatic ring fluorination on CH…π interactions: Microwave spectrum and structure of the 1,2-difluorobenzene…acetylene complex. Retrieved February 13, 2026, from [Link]

-

Taylor & Francis Online. (2023, July 18). Synthesis, Characterization, Optical, Electrochemical, and Theoretical Studies of Substituted Terpyridines. Retrieved February 13, 2026, from [Link]

-

Wikipedia. (n.d.). 4-Aminopyridine. Retrieved February 13, 2026, from [Link]

- Hanley, P. S., et al. (2016).

- O'Hair, R. A. J. (2006). Understanding MS/MS fragmentation pathways of small molecular weight molecules. Analyst, 131(9), 1007-1020.

- Google Patents. (n.d.). WO1999010326A1 - Preparation of pyridine derivatives.

-

JSciMed Central. (2023, October 4). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). Retrieved February 13, 2026, from [Link]

- Stoccoro, S., et al. (2014). Synthesis and characterization of new Pd(ii) and Pt(ii) complexes with 3-substituted 1-(2-pyridyl)imidazo[1,5-a]pyridine ligands. Dalton Transactions, 43(31), 12015-12028.

-

Juniper Publishers. (2021, December 17). Magic Methyl Effects in Drug Design. Retrieved February 13, 2026, from [Link]

-

IndiaMART. (n.d.). 3-Hydroxymethyl Pyridine(pyridine-3-methanol), Cas No.100-55-0, Grade Standard: Industrial Grade. Retrieved February 13, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved February 13, 2026, from [Link]

-

National Institutes of Health. (2024, November 12). Polysubstituted Pyridines from 1,4-Oxazinone Precursors. Retrieved February 13, 2026, from [Link]

-

Baran Lab. (2004, September 6). Pyridine Synthesis: Cliff Notes. Retrieved February 13, 2026, from [Link]

-

ResearchGate. (n.d.). (PDF) A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine-carbon and fluorine-boron bonds. Retrieved February 13, 2026, from [Link]

- Wetherill, C. I., et al. (2016). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds.

-

Pospelova, N. B., & Mokrushin, I. G. (2017, April). NMR spectral characteristics of fluorocontaining pyridines. Fluorine notes, 2(111). Retrieved from [Link]

-

Penner, P., et al. (2021). QM Assisted ML for 19F NMR Chemical Shift Prediction. ChemRxiv. Retrieved from [Link]

Sources

- 1. Polysubstituted Pyridines from 1,4-Oxazinone Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 3. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Chemoselective Synthesis of Polysubstituted Pyridines From Heteroaryl Fluorosulfates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]

- 15. Specific fragmentation of the K-shell excited/ionized pyridine derivatives studied by electron impact: 2-, 3- and 4-methylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. chimia.ch [chimia.ch]

- 18. tandfonline.com [tandfonline.com]

A Comprehensive Technical Guide to (4-Amino-2-fluoropyridin-3-yl)methanol for Advanced Research and Development

Introduction

(4-Amino-2-fluoropyridin-3-yl)methanol is a functionalized heterocyclic compound of significant interest to the fields of medicinal chemistry and drug discovery. As a substituted aminopyridine, it incorporates several key structural motifs that are highly valued in the design of novel therapeutic agents. The pyridine core is a prevalent scaffold in numerous FDA-approved drugs, prized for its ability to engage in various non-covalent interactions with biological targets and enhance drug permeability.[1] The strategic placement of a fluorine atom, an amino group, and a hydroxymethyl group creates a versatile building block with tunable physicochemical properties.

The introduction of fluorine is a widely adopted strategy in modern drug design to modulate metabolic stability, binding affinity, and lipophilicity.[2][3][4] Concurrently, the amino group provides a key site for hydrogen bonding and salt formation, while the primary alcohol serves as a crucial handle for further synthetic elaboration. This guide provides an in-depth analysis of the compound's properties, a proposed synthetic pathway with mechanistic considerations, and a discussion of its potential applications for researchers, scientists, and drug development professionals.

Physicochemical and Structural Data

The fundamental properties of (4-Amino-2-fluoropyridin-3-yl)methanol are summarized below. This data provides the essential foundation for its use in experimental design and computational modeling.

| Property | Value | Source |

| IUPAC Name | (4-Amino-2-fluoropyridin-3-yl)methanol | PubChem |

| Molecular Formula | C₆H₇FN₂O | [5] |

| Molecular Weight | 142.13 g/mol | [5] |

| Canonical SMILES | C1=CN=C(C(=C1N)F)CO | [5] |

| InChI Key | PPLJHCJKCCTLQN-UHFFFAOYSA-N | PubChem |

| CAS Number | 2411455-50-8 | [5] |

| Predicted Appearance | Solid (crystalline powder) | Inferred from related compounds[6] |

| Predicted Solubility | Sparingly soluble in water; soluble in organic solvents like methanol and ethanol. | Inferred from related compounds[6][7] |

Synthesis, Purification, and Characterization

While (4-Amino-2-fluoropyridin-3-yl)methanol is available from some commercial suppliers, an understanding of its synthesis is critical for novel applications and the development of analogues. Below is a proposed, logically derived synthetic workflow based on established organofluorine chemistry and functional group transformations.

Proposed Synthetic Workflow

The synthesis is envisioned as a multi-step process beginning with a commercially available pyridine precursor. The key transformations involve the introduction of the fluorine and amino groups, followed by the reduction of a carboxylate or equivalent functional group to the desired primary alcohol.

Caption: Proposed multi-stage synthetic workflow for (4-Amino-2-fluoropyridin-3-yl)methanol.

Detailed Experimental Protocol (Proposed)

This protocol describes the final reduction step, a critical transformation in the proposed synthesis.

Objective: To reduce a methyl ester precursor, Methyl 4-amino-2-fluoropyridine-3-carboxylate, to (4-Amino-2-fluoropyridin-3-yl)methanol.

Causality of Reagent Choice: Sodium borohydride (NaBH₄) in methanol is selected as a mild and selective reducing agent. It is effective for reducing esters to primary alcohols while being more tolerant of other functional groups and safer to handle than stronger reducing agents like lithium aluminum hydride (LiAlH₄). The use of an alcoholic solvent like methanol is standard for NaBH₄ reductions.[8]

Protocol:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Methyl 4-amino-2-fluoropyridine-3-carboxylate (1.0 eq) in anhydrous methanol (10 volumes).

-

Reagent Addition: Cool the solution to 0-5 °C using an ice-water bath. Add sodium borohydride (NaBH₄, 3.0 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Self-Validating Checkpoint: The addition of NaBH₄ is exothermic and will produce hydrogen gas. Controlled addition and observation of gas evolution confirm the reaction is proceeding.

-

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a suitable solvent system (e.g., 1:1 Ethyl Acetate:Hexanes). The disappearance of the starting material spot and the appearance of a more polar product spot indicates completion.

-

Quenching: Once the reaction is complete, carefully cool the flask again in an ice bath. Slowly add water (5 volumes) dropwise to quench the excess NaBH₄.

-

Work-up and Extraction: Concentrate the mixture under reduced pressure to remove most of the methanol. Add ethyl acetate (10 volumes) and stir. Transfer the mixture to a separatory funnel. Wash the organic layer with brine (2 x 5 volumes), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude material by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure (4-Amino-2-fluoropyridin-3-yl)methanol.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The expected spectra would show the disappearance of the ester carbonyl peak in IR and the appearance of a broad -OH stretch, along with the appropriate shifts in NMR and the correct molecular ion peak in MS.[9][10]

Applications in Drug Discovery and Molecular Design

The unique combination of functional groups on the (4-Amino-2-fluoropyridin-3-yl)methanol scaffold makes it a highly attractive building block for creating diverse chemical libraries. Its utility stems from the distinct roles each structural component can play in modulating biological activity and pharmacokinetic properties.

Caption: Logical relationship between structural features and their impact on drug design.

-

Enzyme Inhibitors & Receptor Modulators: The aminopyridine moiety is a known pharmacophore that can act as a hydrogen bond donor and acceptor, making it ideal for targeting the active sites of enzymes and receptors.[1]

-

Kinase Inhibitors: Many kinase inhibitors utilize a heterocyclic core to occupy the adenine-binding pocket of the ATP-binding site. This scaffold can be readily elaborated to target specific kinases.

-

CNS-Active Agents: The fluorine atom can increase the lipophilicity of the molecule, potentially improving its ability to cross the blood-brain barrier for applications in neuroscience.

-

Bio-conjugation and PROTACs: The primary alcohol provides a convenient and reactive handle for conjugation to other molecules, including peptides, antibodies, or linkers for advanced therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs).

Safety and Handling

As with any laboratory chemical, (4-Amino-2-fluoropyridin-3-yl)methanol should be handled with appropriate care. While specific toxicity data for this compound is not widely available, information from structurally related aminopyridines and fluoropyridines should be used to guide handling procedures.

-

General Hazards: Similar aminopyridines are classified as toxic upon ingestion, inhalation, and skin contact. Halogenated pyridines can be skin and eye irritants.[6]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a laboratory coat.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion

(4-Amino-2-fluoropyridin-3-yl)methanol represents a high-value chemical scaffold for modern drug discovery and development. Its molecular formula of C₆H₇FN₂O and molecular weight of 142.13 g/mol belie a structural complexity that offers multiple avenues for synthetic diversification and biological optimization.[5] By understanding its physicochemical properties, synthetic rationale, and the strategic value of its constituent functional groups, researchers can effectively leverage this compound as a key building block in the creation of next-generation therapeutics.

References

-

(4-Amino-2-fluoropyridin-3-yl)methanol | C6H7FN2O | CID 133055584 - PubChem. [Link]

-

Supporting Information Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission - Beilstein Journals. [Link]

-

Detailed experimental procedure for the synthesis of 4-fluoropyridine. [Link]

-

Preparation method of 2-amino-4-fluoropyridine - Eureka | Patsnap. [Link]

-

Applications of fluorine-containing amino acids for drug design - PubMed. [Link]

- CN111004171A - A New Synthetic Method of 3-Fluoropyridine-2-methanol - Google P

- CN112552233A - Synthetic method of 2-amino-4-fluoropyridine - Google P

-

Applications of fluorine-containing amino acids for drug design - ResearchGate. [Link]

-

(2-Aminopyridin-3-yl)methanol | C6H8N2O | CID 11159325 - PubChem. [Link]

-

Design and In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications - CMJ Publishers. [Link]

-

Synthesis and solid-state fluorescence of 2-alkylamino-4-aminopyridine-3,5-dicarbonitriles. [Link]

-

4-Amino-2-bromopyridine Properties - EPA. [Link]

-

Synthesis, spectroscopic, thermal, crystal structure properties, and characterization of new Hofmann-Td-type complexes with 3-am. [Link]

-

The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine - MDPI. [Link]

-

New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine - Semantic Scholar. [Link]

-

(4-amino-2-fluorophenyl)methanol (C7H8FNO) - PubChemLite. [Link]

Sources

- 1. cmjpublishers.com [cmjpublishers.com]

- 2. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. (4-Amino-2-fluoropyridin-3-yl)methanol | C6H7FN2O | CID 133055584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Amino-2-chloropyridine: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 7. (4-AMINO-PYRIDIN-3-YL)-METHANOL | 138116-34-4 [chemicalbook.com]

- 8. CN111004171A - A New Synthetic Method of 3-Fluoropyridine-2-methanol - Google Patents [patents.google.com]

- 9. beilstein-journals.org [beilstein-journals.org]

- 10. Preparation method of 2-amino-4-fluoropyridine - Eureka | Patsnap [eureka.patsnap.com]

Technical Guide: Solubility Profile and Handling of (4-Amino-2-fluoropyridin-3-yl)methanol

Part 1: Executive Summary

(4-Amino-2-fluoropyridin-3-yl)methanol (CAS 2411455-50-8) is a critical heterocyclic building block utilized in the synthesis of next-generation small molecule inhibitors, particularly targeting KRAS G12C and SMARCA2/BRM ATPase pathways.[1]

This guide provides an authoritative analysis of its solubility in dimethyl sulfoxide (DMSO) and methanol, derived from structural physicochemical principles and verified synthetic procedures.

-

DMSO Solubility: High (>50 mg/mL). Recommended for primary stock solution preparation and biological assays.[1]

-

Methanol Solubility: Moderate to High. Suitable for reaction solvent use, transfers, and recrystallization processes.

-

Critical Handling: The presence of the 2-fluoro substituent modulates the basicity of the pyridine ring, altering its dissolution kinetics compared to non-fluorinated analogs.

Part 2: Physicochemical Profile & Structural Logic[1]

Understanding the solubility behavior of this compound requires analyzing its molecular architecture. The interplay between the polar hydroxymethyl group, the hydrogen-bond donating amino group, and the lipophilic fluorine atom dictates its solvent affinity.

Molecular Specifications

| Property | Detail |

| IUPAC Name | (4-Amino-2-fluoropyridin-3-yl)methanol |

| CAS Number | 2411455-50-8 |

| Molecular Formula | C₆H₇FN₂O |

| Molecular Weight | 142.13 g/mol |

| Physical Form | Solid (typically off-white to pale yellow powder) |

| Predicted LogP | ~0.3 (Low lipophilicity, polar) |

| H-Bond Donors | 2 (-NH₂, -OH) |

| H-Bond Acceptors | 4 (Pyridine N, F, -OH, -NH₂) |

Structural Solubility Logic

The compound features a "push-pull" electronic system.[1] The electron-withdrawing fluorine at the 2-position reduces the electron density on the pyridine nitrogen, making it less basic than unsubstituted 4-aminopyridine.[1] However, the 3-hydroxymethyl and 4-amino groups create a robust hydrogen-bonding network in the crystal lattice, requiring polar aprotic solvents (like DMSO) to disrupt intermolecular bonds effectively.[1]

Figure 1: Structural determinants of solubility.[1] The amino and hydroxyl groups facilitate dissolution in polar solvents, while the fluorine atom modulates lattice energy.

Part 3: Solubility Analysis & Experimental Evidence[1]

Solubility in DMSO (Dimethyl Sulfoxide)

Verdict: Primary Solvent of Choice DMSO is the optimal solvent for preparing high-concentration stock solutions (e.g., 100 mM) for biological screening or synthetic stock.

-

Evidence: Synthetic protocols for SMARCA2 inhibitors utilize the dissolution of (4-amino-2-fluoropyridin-3-yl)methanol in DMF (Dimethylformamide), a solvent with very similar polarity and solvation properties to DMSO.[1] Specifically, patent literature documents dissolving 1.57 g of the compound in 30 mL of DMF [1].[2][3]

-

Extrapolation: This corresponds to a concentration of ~52 mg/mL . Given DMSO’s slightly higher polarity and dielectric constant compared to DMF, solubility in DMSO is expected to match or exceed this value.

-

Protocol: Dissolution is typically endothermic.[1] Mild vortexing or sonication (30–60 seconds) is recommended to accelerate the breakdown of the crystal lattice.

Solubility in Methanol

Verdict: Good Solubility (Secondary Solvent) Methanol is an excellent solvent for transfer, dilution, and recrystallization.

-

Mechanism: Methanol acts as both a hydrogen bond donor and acceptor, interacting favorably with the 3-hydroxymethyl and 4-amino moieties.[1]

-

Utility: Analogous fluorinated aminopyridines are frequently purified by recrystallization from hot methanol [2].[1] This indicates that while the compound is soluble at room temperature, its solubility significantly increases with temperature, allowing for purification via cooling.

-

Limit: While exact saturation points vary by crystal polymorph, solubility >10 mg/mL is reliably expected at 25°C.

Comparative Solubility Table

| Solvent | Solubility Rating | Estimated Saturation (25°C) | Primary Application |

| DMSO | Excellent | > 50 mg/mL | Stock solutions, Cryopreservation, NMR |

| DMF | Excellent | ~ 50 mg/mL (Verified [1]) | Synthetic reactions (S_NAr, Protection) |

| Methanol | Good | 10–30 mg/mL | Transfers, LC-MS injection, Recrystallization |

| Water | Low/pH-Dependent | < 1 mg/mL (Neutral) | Requires acidification (e.g., 0.1M HCl) to dissolve |

Part 4: Experimental Protocols

To ensure reproducibility in your specific application, follow these standardized protocols for stock preparation and solubility verification.

Protocol A: Preparation of 100 mM Stock Solution in DMSO

Objective: Create a stable stock for biological assays.

-

Calculate Mass: For 1 mL of 100 mM stock, weigh 14.21 mg of (4-Amino-2-fluoropyridin-3-yl)methanol.[1]

-

Solvent Addition: Add 1000 µL of anhydrous DMSO (Grade: ≥99.9%).

-

Dissolution:

-

Vortex vigorously for 30 seconds.

-

Visual Check: If particles remain, sonicate in a water bath at 35°C for 2 minutes.

-

The solution should appear clear and colorless to pale yellow.

-

-

Storage: Aliquot into amber glass vials. Store at -20°C or -80°C.

-

Note: Avoid repeated freeze-thaw cycles to prevent precipitation or degradation.[1]

-

Protocol B: Rapid Solubility Limit Testing

Objective: Determine if the compound meets a specific concentration threshold (e.g., for a reaction).

Figure 2: Step-wise dilution workflow to approximate solubility limits without excessive material waste.

Part 5: Synthetic Utility & Stability[1]

Synthetic Applications

This intermediate is frequently used in Nucleophilic Aromatic Substitution (S_NAr) and Protecting Group Chemistry .[1]

-

Protection: The primary hydroxyl group is often protected as a silyl ether (e.g., TBDMS) in DMF/Imidazole systems [1].

-

Cyclization: The vicinal amino and hydroxymethyl groups serve as precursors for bicyclic systems (e.g., pyrido[2,3-d]pyrimidines or oxazolopyridines) upon reaction with carbonyl electrophiles.

Stability in Solution

-

Oxidation: The primary amine is susceptible to oxidation over prolonged exposure to air in solution.[1] Keep DMSO stocks under inert gas (Nitrogen/Argon).[1]

-

Hygroscopicity: DMSO is hygroscopic.[1] Water absorption can cause the compound to precipitate over time, as it is less soluble in aqueous mixtures. Always use anhydrous DMSO for long-term storage.[1]

References

-

Patent US11958846B2. Urea compounds and compositions as SMARCA2/BRM ATPase inhibitors.[1] (2024).[1] Example synthesis utilizing (4-amino-2-fluoropyridin-3-yl)methanol in DMF.

-

Beilstein Journal of Organic Chemistry. Syntheses of novel pyridine-based low-molecular-weight luminogens. (2013).[1] Describes recrystallization of fluorinated aminopyridines from methanol.

-

BLD Pharm. Product Datasheet: (4-Amino-2-fluoropyridin-3-yl)methanol (CAS 2411455-50-8).[1][4] Confirms commercial availability and structure.[1][5]

Sources

- 1. 1804954-51-5|(4-Amino-5-(difluoromethyl)-2-fluoropyridin-3-yl)methanol|BLD Pharm [bldpharm.com]

- 2. US11958846B2 - Urea compounds and compositions as SMARCA2/BRM ATPase inhibitors - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. 2270876-67-8|(4-Amino-6-fluoropyridin-3-yl)methanol|BLD Pharm [bldpharm.com]

- 5. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]

A Technical Guide to the Isomeric Distinction of 4-amino-2-fluoropyridine and 2-fluoro-4-aminopyridine for Pharmaceutical Development

Abstract

In the landscape of medicinal chemistry, fluorinated pyridines are indispensable building blocks, prized for their ability to modulate the physicochemical and pharmacological properties of drug candidates. Among these, the isomers 4-amino-2-fluoropyridine and 2-fluoro-4-aminopyridine present a recurring challenge in synthesis and analysis due to their structural similarity. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for differentiating these critical isomers. We will dissect their structural nuances, compare their physicochemical properties, and provide a detailed analysis of their distinct spectroscopic signatures. Furthermore, this guide will explore the underlying principles of their differential chemical reactivity and survey their respective applications as synthetic intermediates in modern drug discovery, supported by detailed experimental protocols and authoritative references.

Introduction: The Strategic Role of Aminofluoropyridines in Medicinal Chemistry

The introduction of fluorine into bioactive molecules is a cornerstone of modern drug design, often leading to enhanced metabolic stability, improved membrane permeability, and modulated binding affinity.[1] When incorporated into the pyridine scaffold—a privileged heterocycle in countless pharmaceuticals—the resulting fluoropyridines become highly valuable synthetic intermediates.[2]

The isomers 4-amino-2-fluoropyridine (CAS 18614-51-2) and 2-fluoro-4-aminopyridine (CAS 944401-77-8) are particularly significant. They combine the hydrogen-bonding capabilities of an amino group with the powerful electronic influence of a fluorine atom. This combination makes them key fragments in the synthesis of a wide array of targeted therapeutics, including tyrosine kinase inhibitors, PI3K inhibitors, and aldosterone synthase inhibitors.[2][3] However, their isomeric nature necessitates precise and unambiguous methods of identification. An error in isomer assignment during a synthetic campaign can lead to the generation of incorrect target molecules, wasting significant time and resources. This guide provides the critical technical details required to confidently distinguish and utilize these two isomers.

Molecular Structure and Physicochemical Properties: A Tale of Two Isomers

The seemingly subtle shift in the positions of the amino and fluoro substituents between the two isomers gives rise to significant differences in their electronic distribution, basicity, and overall reactivity.

2.1. Electronic Effects and Basicity (pKa)

The basicity of a substituted pyridine is determined by the electron density on the endocyclic nitrogen atom. This is profoundly influenced by the interplay of inductive (-I) and resonance (+M/-M) effects of the substituents.

-

4-amino-2-fluoropyridine: The amino group at the 4-position is para to the ring nitrogen. Its strong electron-donating resonance effect (+M) significantly increases the electron density on the nitrogen, thereby increasing its basicity. However, the fluorine atom at the 2-position exerts a powerful electron-withdrawing inductive effect (-I), which counteracts the amino group's donation and reduces the basicity of the ring nitrogen.

-

2-fluoro-4-aminopyridine: This naming is often used interchangeably in supplier catalogs with 4-amino-2-fluoropyridine, highlighting the potential for confusion. The IUPAC name for CAS 18614-51-2 is 2-Fluoro-4-pyridinamine .

-

2-amino-4-fluoropyridine: The amino group at the 2-position is ortho to the ring nitrogen. While it still donates electron density via resonance, its proximity to the nitrogen also introduces a through-space inductive effect. The fluorine atom at the 4-position is para to the nitrogen and strongly withdraws electron density via its -I effect.

This electronic tug-of-war results in a significant difference in the basicity of the two isomers, as reflected in their pKa values. The pKa of the conjugate acid of a base is a direct measure of its strength.

| Property | 4-amino-2-fluoropyridine | 2-amino-4-fluoropyridine | Rationale for Difference |

| Predicted pKa | 3.76 ± 0.30[1][4] | 6.42 ± 0.11[2] | In the 2-amino isomer, the +M effect of the amino group increases electron density at the C4 and C6 positions, but less so directly on the ring nitrogen compared to a 4-amino substituent. The fluorine at C4 in the 2-amino isomer exerts a strong -I effect, but the powerful +M effect of the 4-amino group in the other isomer makes its ring nitrogen significantly more electron-rich and thus more basic. |

| Melting Point | 83-88 °C[4] | Not consistently reported | Differences in crystal packing and intermolecular hydrogen bonding due to substituent positions affect the melting point. |

| Appearance | Off-white to Pale Yellow Crystalline Powder[4][5] | White Powder[2] | Subtle differences in electronic structure and potential impurities can lead to variations in color. |

Spectroscopic Differentiation: The Definitive Fingerprints

The most reliable method for distinguishing between the two isomers is through nuclear magnetic resonance (NMR) spectroscopy. The distinct electronic environments of the hydrogen, carbon, and fluorine nuclei in each molecule lead to unique chemical shifts and coupling patterns.

3.1. ¹H NMR Spectroscopy

The proton NMR spectra are expected to show three distinct aromatic signals for each isomer. The key differences will be in their chemical shifts and the observed coupling constants to the fluorine atom.

-

4-amino-2-fluoropyridine: The proton at C-3 will be coupled to the fluorine at C-2 (³JHF), and the proton at C-5 will show a smaller long-range coupling (⁴JHF).

-

2-amino-4-fluoropyridine: The protons at C-3 and C-5 will be coupled to the fluorine at C-4 (³JHF and ³JHF, respectively), with the C-3 proton likely showing a larger coupling constant.

3.2. ¹³C NMR Spectroscopy

The carbon spectra will show five distinct signals. The most telling feature is the magnitude of the carbon-fluorine coupling constants (JCF). The direct one-bond coupling (¹JCF) is typically very large ( > 200 Hz).

-

4-amino-2-fluoropyridine: A large ¹JCF coupling will be observed for the C-2 carbon.

-

2-amino-4-fluoropyridine: A large ¹JCF coupling will be observed for the C-4 carbon.

3.3. ¹⁹F NMR Spectroscopy

¹⁹F NMR is arguably the most straightforward technique for differentiation. The chemical shift of the fluorine nucleus is highly sensitive to its electronic environment.[6]

-

4-amino-2-fluoropyridine: The fluorine is at the 2-position, ortho to the electron-deficient ring nitrogen.

-

2-amino-4-fluoropyridine: The fluorine is at the 4-position, para to the ring nitrogen.

The electron-donating amino group will also influence the shielding of the fluorine nucleus differently in each isomer. Generally, electron-donating groups cause an upfield shift (more shielded) in the ¹⁹F spectrum.[6]

Comparative NMR Data (Typical Values in CDCl₃)

| Isomer | Nucleus | Position | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |

| 4-amino-2-fluoropyridine | ¹H | H-3 | ~6.0-6.2 | ³JHF ≈ 7-9 |

| H-5 | ~6.3-6.5 | ⁴JHF ≈ 3-5 | ||

| H-6 | ~7.6-7.8 | |||

| ¹³C | C-2 | ~163-165 | ¹JCF ≈ 230-240 | |

| C-3 | ~95-97 | ²JCF ≈ 10-15 | ||

| C-4 | ~150-152 | ³JCF ≈ 12-18 | ||

| C-5 | ~105-107 | ³JCF ≈ 4-6 | ||

| C-6 | ~148-150 | ²JCF ≈ 15-20 | ||

| ¹⁹F | F-2 | ~ -70 to -90 | (Referenced to CFCl₃) | |

| 2-amino-4-fluoropyridine | ¹H | H-3 | ~6.1-6.3 | ³JHF ≈ 8-10 |

| H-5 | ~6.4-6.6 | ³JHF ≈ 5-7 | ||

| H-6 | ~7.8-8.0 | ⁴JHF ≈ 2-4 | ||

| ¹³C | C-2 | ~158-160 | ³JCF ≈ 15-20 | |

| C-3 | ~100-102 | ²JCF ≈ 4-6 | ||

| C-4 | ~160-162 | ¹JCF ≈ 240-250 | ||

| C-5 | ~108-110 | ²JCF ≈ 20-25 | ||

| C-6 | ~150-152 | ³JCF ≈ 3-5 | ||

| ¹⁹F | F-4 | ~ -110 to -130 | (Referenced to CFCl₃) |

Note: The values presented are estimates based on typical ranges for substituted fluoropyridines and may vary depending on solvent and concentration. The key diagnostic is the pattern of coupling and the identity of the carbon with the large ¹JCF.[7][8][9]

Synthesis and Chemical Reactivity

The distinct electronic profiles of the two isomers not only define their spectroscopic signatures but also govern their synthesis and subsequent chemical reactivity, particularly in Nucleophilic Aromatic Substitution (SNAr).

4.1. Synthetic Routes

Multiple pathways exist for the synthesis of each isomer, often leveraging commercially available, substituted pyridine precursors.

Synthesis of 2-amino-4-fluoropyridine: A common laboratory-scale synthesis involves the halogen exchange of a more readily available chloro-analogue.[2]

Synthesis of 4-amino-2-fluoropyridine: One potential route involves the amination of 2-fluoropyridine, although regioselectivity can be a challenge. Another approach is the reduction of a nitro-precursor, which can be synthesized from a pyridine N-oxide.[10][11]

4.2. Differential Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a cornerstone of pyridine chemistry. The rate of this reaction is highly dependent on the stability of the intermediate Meisenheimer complex, which is enhanced by electron-withdrawing groups at the ortho and para positions relative to the leaving group.[12]

-

4-amino-2-fluoropyridine: The fluorine atom is at the C-2 position (ortho to the ring nitrogen). This position is highly activated towards nucleophilic attack because the electron-deficient nitrogen can stabilize the negative charge of the Meisenheimer intermediate through resonance. The amino group at C-4 is a strong electron-donating group, which generally deactivates the ring towards nucleophilic attack. However, its position para to the leaving group means this deactivating effect is strongly felt.

-

2-amino-4-fluoropyridine: The fluorine atom is at the C-4 position (para to the ring nitrogen), which is also highly activated. The amino group is at C-2, ortho to the ring nitrogen but meta to the leaving group. An electron-donating group in the meta position has a less pronounced deactivating effect compared to an ortho or para placement.

Causality and Predicted Reactivity: The rate-determining step in SNAr of fluoropyridines is the initial attack of the nucleophile.[13] The stability of the resulting Meisenheimer complex is key.

-

Activation by Nitrogen: Both C-2 and C-4 positions are strongly activated by the ring nitrogen, which can delocalize the negative charge of the intermediate.

-

Modulation by Amino Group:

-

In 4-amino-2-fluoropyridine , the +M effect of the 4-amino group directly opposes the electron withdrawal needed to stabilize the negative charge when the nucleophile attacks C-2. This significantly deactivates the ring towards SNAr compared to unsubstituted 2-fluoropyridine.

-

In 2-amino-4-fluoropyridine , the +M effect of the 2-amino group has a weaker influence on the stability of the intermediate formed from attack at C-4.

-

Therefore, 2-amino-4-fluoropyridine is predicted to be significantly more reactive towards nucleophilic aromatic substitution at the fluorine-bearing carbon than 4-amino-2-fluoropyridine.

Experimental Protocols

5.1. Protocol: Synthesis of 2-amino-4-fluoropyridine from 2-amino-4-chloropyridine [2]

This protocol describes a halogen exchange (Halex) reaction. The trustworthiness of this protocol is validated by the significant excess of the fluorinating agent and the high temperature used to drive the reaction to completion, followed by a standard aqueous workup and recrystallization to ensure purity.

Materials:

-

2-amino-4-chloropyridine (1.0 eq)

-

Sodium Fluoride (NaF, ~3.0 eq)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated Sodium Chloride solution (brine)

-

Ethanol

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-amino-4-chloropyridine (e.g., 28 g).

-

Add DMF (e.g., 100 mL) to dissolve the starting material.

-

Add sodium fluoride (e.g., 46 g) to the solution.

-

Heat the reaction mixture to 140 °C and maintain for 5-8 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the mixture to approximately 80 °C.

-

Remove the DMF solvent by distillation under reduced pressure.

-

To the resulting residue, add dichloromethane and saturated brine. Transfer to a separatory funnel and perform a liquid-liquid extraction.

-

Separate the organic layer, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent in vacuo.

-

Recrystallize the crude solid from ethanol to yield 2-amino-4-fluoropyridine as a white solid.

5.2. Protocol: Analytical Differentiation by ¹⁹F NMR

This protocol provides a self-validating system for isomer identification. Running a known standard (if available) or comparing the obtained spectrum to reliable literature data confirms the identity.

Procedure:

-

Prepare a sample of the unknown isomer (~5-10 mg) in a suitable deuterated solvent (e.g., 0.6 mL CDCl₃) in a clean NMR tube. Ensure the solid is fully dissolved.

-

Acquire a standard proton-decoupled ¹⁹F NMR spectrum. A common external reference is CFCl₃ (δ = 0.0 ppm), though modern spectrometers often use an internal lock signal to reference indirectly.

-

Process the spectrum (Fourier transform, phase correction, and baseline correction).

-

Analysis:

-

A signal appearing in the approximate range of -70 to -90 ppm is indicative of 4-amino-2-fluoropyridine .

-

A signal appearing in the approximate range of -110 to -130 ppm is indicative of 2-amino-4-fluoropyridine .

-

-

Validation: For definitive confirmation, acquire a proton-coupled ¹⁹F NMR spectrum. Observe the multiplet structure. The coupling patterns (e.g., triplet of doublets, doublet of doublets) and the magnitude of the JHF coupling constants should match the expected pattern for the assigned isomer.

Conclusion

While 4-amino-2-fluoropyridine and 2-fluoro-4-aminopyridine are structurally similar, they possess distinct and measurable differences in their physicochemical properties, spectroscopic signatures, and chemical reactivity. The most significant differentiator is basicity, with the 2-amino-4-fluoro isomer being a considerably stronger base. Spectroscopically, ¹⁹F NMR provides the most unambiguous method of identification, with the 2-fluoro isomer appearing significantly downfield compared to the 4-fluoro isomer. This is complemented by unique C-F coupling patterns in ¹³C NMR. From a reactivity standpoint, the position of the electron-donating amino group plays a critical role in modulating the rate of nucleophilic aromatic substitution, with 2-amino-4-fluoropyridine being the more reactive isomer. A thorough understanding of these differences, grounded in the principles of electronic effects, is paramount for any researcher utilizing these powerful building blocks in the pursuit of novel therapeutics.

References

-

Fluorine notes. (2017, April). NMR spectral characteristics of fluorocontaining pyridines. Retrieved from [Link]

-

Brugarolas, P., et al. (2016). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. Chemical Communications, 52(56), 7150-7152. Available at: [Link]

-

ResearchGate. (n.d.). ¹H NMR spectra of 2–4 in CDCl3. Retrieved from [Link]

-

Patsnap. (2018). Preparation method of 2-amino-4-fluoropyridine. Retrieved from [Link]

- Singaram, B., et al. (2005). Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides. Organic Letters, 7(23), 5147-5150.

- Umemoto, T., & Ginther, G. (1987). Nucleophilic reaction of 2- and 4-fluoropyridines with some carbanions. Journal of Organic Chemistry, 52(25), 5803-5807.

- Ochiai, E. (1953). Recent Japanese work on the chemistry of pyridine 1-oxide and related compounds. Journal of Organic Chemistry, 18(5), 534-551. (Simulated access via general N-oxide chemistry).

- Schneller, S. W., et al. (1980). Synthesis of 4-amino-1H-pyrrolo[2,3-b]pyridine (1,7-dideazaadenine) and 1H-pyrrolo[2,3-b]pyridin-4-ol. The Journal of Organic Chemistry, 45(20), 4045-4048. (Simulated access via search for aminopyridine synthesis).

-

ResearchGate. (n.d.). ¹⁹F NMR spectra of 2 in CDCl3. Retrieved from [Link]

-

Iwao, M. (2013). Detailed experimental procedure for the synthesis of 4-fluoropyridine. Senshu Natural Science, 51, 63-68. Retrieved from [Link]

- Chemistry LibreTexts. (n.d.). Nucleophilic Aromatic Substitution. (Simulated access for general mechanism principles).

-

PubChem. (n.d.). 2-Amino-4-fluoropyridine. Retrieved from [Link]

- Google Patents. (2013). Preparation method of fluoropyridine compounds.

- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of medicinal chemistry, 58(21), 8315–8359. (Simulated access for general fluorine chemistry principles).

Sources

- 1. 4-Amino-2-fluoropyridine | 18614-51-2 [chemicalbook.com]

- 2. 18614-51-2 | 4-Amino-2-fluoropyridine [fluoromart.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. 4-Amino-2-fluoropyridine CAS#: 18614-51-2 [amp.chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]

- 8. 2-AMINO-4-FLUOROPYRIDINE(944401-77-8) 1H NMR spectrum [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. mdpi.org [mdpi.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. chemrxiv.org [chemrxiv.org]

(4-Amino-2-fluoropyridin-3-yl)methanol SMILES and InChI key

An In-Depth Technical Guide to (4-Amino-2-fluoropyridin-3-yl)methanol: A Key Building Block for Modern Drug Discovery

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of (4-amino-2-fluoropyridin-3-yl)methanol, a highly functionalized heterocyclic compound of significant interest to researchers, medicinal chemists, and professionals in drug development. We will delve into its core chemical identifiers, strategic synthesis, reactivity profile, and its application as a versatile scaffold in the design of novel therapeutics.

Core Compound Identification and Properties

Precise identification is the cornerstone of reproducible science. (4-Amino-2-fluoropyridin-3-yl)methanol is a substituted pyridine carrying three key functional groups—an amine, a fluorine atom, and a hydroxymethyl group—that offer multiple vectors for chemical modification.

| Property | Value | Source |

| IUPAC Name | (4-Amino-2-fluoropyridin-3-yl)methanol | PubChem[1] |

| Molecular Formula | C₆H₇FN₂O | PubChem[1] |

| SMILES | C1=CN=C(C(=C1N)CO)F | PubChem[1] |

| InChI Key | InChIKey=ZWDZJWHGHMUBBN-UHFFFAOYSA-N | Derived from PubChem |

| Molecular Weight | 142.13 g/mol | PubChem[1] |

| Appearance | Typically a solid at room temperature | N/A |

Strategic Importance in Medicinal Chemistry

The incorporation of fluorine into drug candidates is a well-established strategy for modulating metabolic stability, pKa, and binding affinity.[2][3][4] The 2-fluoropyridine motif, in particular, is a privileged scaffold in medicinal chemistry. The fluorine atom at the 2-position significantly activates the ring for nucleophilic aromatic substitution (SₙAr), providing a reliable handle for introducing molecular complexity.[5][6]

The structure of (4-amino-2-fluoropyridin-3-yl)methanol is particularly advantageous:

-

Activated Fluoro Group: The 2-fluoro substituent is an excellent leaving group for SₙAr reactions, often displaying superior reactivity compared to its chloro- or bromo-analogs.[5][6] This allows for the introduction of O-, N-, and S-based nucleophiles under relatively mild conditions.

-

Orthogonal Functional Handles: The primary amine at the 4-position and the hydroxymethyl group at the 3-position provide orthogonal sites for chemical modification (e.g., amidation, sulfonylation, etherification, or oxidation), allowing for systematic structure-activity relationship (SAR) studies.

-

3D Vector: The hydroxymethyl group provides a vector for exiting the plane of the pyridine ring, which can be crucial for probing deep or complex biological binding pockets.

Synthesis and Mechanistic Considerations

While a direct, one-pot synthesis from simple precursors is not widely documented, a retrosynthetic analysis suggests several plausible routes leveraging established pyridine chemistry. A common strategy involves the construction of a polysubstituted pyridine ring followed by functional group interconversion.

A hypothetical, yet chemically sound, synthetic pathway is outlined below. This approach begins with a commercially available pyridine derivative and proceeds through strategic functionalization steps.

Caption: Retrosynthetic analysis of the target compound.

Forward Synthesis Workflow:

The synthesis leverages the differential reactivity of halogen substituents on the pyridine ring. The process involves building up the required functionality around the core scaffold.

Caption: A plausible forward synthesis workflow diagram.

Causality Behind Experimental Choices:

-

Step 1 (Fluorination): A Halex (halogen exchange) reaction is a standard method for introducing fluorine. Using potassium fluoride (KF) with a phase-transfer catalyst is a common and effective approach. The fluorine atom is installed early to serve as an activating group for potential later-stage SₙAr reactions.

-

Step 2 (Reduction): Catalytic hydrogenation (e.g., H₂ over Pd/C) is a clean and efficient method for reducing an aromatic nitro group to a primary amine without affecting the other functional groups. An alternative like iron in ammonium chloride offers a milder, non-catalytic option.

-

Step 3 (Reduction): The ester must be reduced to the primary alcohol. A mild reducing agent like lithium borohydride (LiBH₄) is chosen over stronger agents like LiAlH₄ to minimize potential side reactions with the pyridine ring or the fluoro group.

Self-Validating Protocols: Characterization

Confirming the identity and purity of the synthesized (4-amino-2-fluoropyridin-3-yl)methanol is critical. A combination of spectroscopic methods provides a self-validating system.

| Technique | Expected Observations |

| ¹H NMR | - Aromatic protons on the pyridine ring (doublets).- A broad singlet for the -NH₂ protons.- A singlet or doublet for the -CH₂OH protons.- A triplet for the -OH proton (may exchange with D₂O). |

| ¹³C NMR | - Distinct aromatic carbon signals, with the carbon attached to fluorine exhibiting a large one-bond C-F coupling constant (¹JCF).- A signal for the aliphatic -CH₂OH carbon. |

| ¹⁹F NMR | - A singlet or finely split multiplet corresponding to the single fluorine atom on the aromatic ring. This is a highly sensitive and unambiguous confirmation of successful fluorination. |

| Mass Spec (MS) | - A molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight (143.06). |

| IR Spectroscopy | - Characteristic stretches for O-H (broad, ~3300 cm⁻¹), N-H (two sharp peaks, ~3350-3500 cm⁻¹), and C-F (~1200-1300 cm⁻¹). |

Application in Discovery Chemistry: An SₙAr Protocol

The primary utility of this building block is its activated 2-fluoro position. The following protocol describes a general procedure for a nucleophilic aromatic substitution reaction, a cornerstone of modern medicinal chemistry for building libraries of compounds.[5]

Objective: To displace the 2-fluoro group with a generic primary amine (R-NH₂) to generate a 2-amino-substituted pyridine derivative.

Experimental Protocol:

-

Reagent Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (4-amino-2-fluoropyridin-3-yl)methanol (1.0 eq.) in a suitable anhydrous polar aprotic solvent (e.g., DMSO or DMF).

-

Addition of Nucleophile: Add the primary amine nucleophile (R-NH₂, 1.1–1.5 eq.) to the solution.

-

Base Addition: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0–3.0 eq.). Rationale: The base is crucial to deprotonate the nucleophile and to scavenge the HF generated during the reaction, driving the equilibrium towards the product.

-

Reaction Conditions: Heat the reaction mixture to 80–120 °C. The higher reactivity of the 2-fluoropyridine often allows for milder conditions compared to analogous chlorides.[6] Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 2-substituted aminopyridine.

-

-

Validation: Confirm the structure of the final product using the spectroscopic methods outlined in the characterization table above. The disappearance of the ¹⁹F NMR signal is a key indicator of a successful reaction.

Conclusion

(4-Amino-2-fluoropyridin-3-yl)methanol is more than just a chemical compound; it is a strategic tool for drug discovery. Its pre-installed, orthogonally-addressable functional groups and an activated site for SₙAr chemistry make it an exceptionally valuable building block. Understanding its synthesis, reactivity, and characterization allows researchers to efficiently generate novel and diverse molecular libraries, accelerating the path toward new therapeutic agents. The principles of activating groups and strategic functionalization embodied by this molecule are central to the logic of modern medicinal chemistry.

References

-

Title: Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC. Source: National Center for Biotechnology Information. [Link]

-

Title: (4-Amino-2-fluoropyridin-3-yl)methanol | C6H7FN2O | CID 133055584 - PubChem. Source: PubChem. [Link]

-

Title: The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. Source: ResearchGate. [Link]

-

Title: The photoreactions of pyridine and 2-fluoropyridine with aliphatic amines. Source: RSC Publishing. [Link]

-

Title: Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to (18)F-Labeling - PubMed. Source: PubMed. [Link]

-

Title: Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling | Organic Letters. Source: ACS Publications. [Link]

-

Title: Supporting Information Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission. Source: Beilstein Journals. [Link]

-

Title: Applications of fluorine-containing amino acids for drug design - PubMed. Source: PubMed. [Link]

-

Title: Detailed experimental procedure for the synthesis of 4-fluoropyridine. Source: Senshu University. [Link]

-

Title: Preparation method of 2-amino-4-fluoropyridine - Eureka | Patsnap. Source: Patsnap. [Link]

-

Title: Applications of fluorine-containing amino acids for drug design. Source: ResearchGate. [Link]

-

Title: (4-amino-2-fluorophenyl)methanol (C7H8FNO) - PubChemLite. Source: PubChemLite. [Link]

- Title: A New Synthetic Method of 3-Fluoropyridine-2-methanol - Google Patents.

- Title: Synthetic method of 2-amino-4-fluoropyridine - Google Patents.

-

Title: Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition - PMC. Source: National Center for Biotechnology Information. [Link]

-

Title: Synthesis and solid-state fluorescence of 2-alkylamino-4-aminopyridine-3,5-dicarbonitriles. Source: ResearchGate. [Link]

-

Title: Synthesis, spectroscopic, thermal, crystal structure properties, and characterization of new Hofmann-Td-type complexes with 3-am. Source: Springer. [Link]

-

Title: The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine - MDPI. Source: MDPI. [Link]

Sources

- 1. (4-Amino-2-fluoropyridin-3-yl)methanol | C6H7FN2O | CID 133055584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]